Welcome to the BenchChem Online Store!
molecular formula C10H10Cl2N2S B8399928 2-(2,3-Dichlorobenzylamino)-2-thiazoline

2-(2,3-Dichlorobenzylamino)-2-thiazoline

Cat. No. B8399928
M. Wt: 261.17 g/mol
InChI Key: OXVDIAASMCZEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193118B2

Procedure details

A mixture of 0.36 gram (0.0012 mole) of ((2,3-dichlorophenyl)methyl)-1,3-thiazolin-2-ylamine hydrochloride (Compound C7) in one mL of water was added to a stirred, cold (ice water bath) mixture of 0.05 gram (0.0013 mole) of sodium hydroxide in 10 mL of water and 10 mL of diethyl ether. The reaction mixture was stirred for 10 minutes, poured into a separatory funnel and was extracted with two 50 mL portions of diethyl ether. The extracts were combined, dried with sodium sulfite and filtered. The filtrate was concentrated under reduced pressure to yield 0.31 gram of the title compound as a white solid. The NMR spectrum was consistent with the proposed structure.
Name
((2,3-dichlorophenyl)methyl)-1,3-thiazolin-2-ylamine hydrochloride
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Compound C7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:10][NH:11][C:12]1[S:13][CH2:14][CH2:15][N:16]=1.[OH-].[Na+]>O.C(OCC)C>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:10][NH:11][C:12]1[S:13][CH2:14][CH2:15][N:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
((2,3-dichlorophenyl)methyl)-1,3-thiazolin-2-ylamine hydrochloride
Quantity
0.36 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1Cl)CNC=1SCCN1
Name
Compound C7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1Cl)CNC=1SCCN1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.05 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
was extracted with two 50 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfite
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CNC=1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.